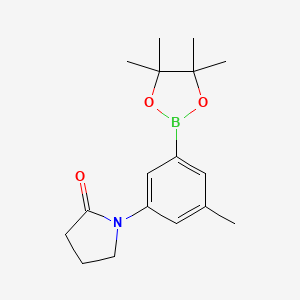
3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production methods for boronic esters often involve large-scale Suzuki-Miyaura coupling reactions, where the boronic acid is reacted with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are optimized to ensure high yield and purity of the desired boronic ester .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester back to the parent boronic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include the corresponding boronic acids, substituted boronic esters, and various functionalized derivatives .
Aplicaciones Científicas De Investigación
3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups in biological molecules, leading to the inhibition of enzyme activity or the modulation of biological pathways . The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool in both synthetic and medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester commonly used in organic synthesis.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Known for its stability and reactivity in Suzuki-Miyaura coupling reactions.
Uniqueness
3-Methyl-5-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester stands out due to its unique structural features, which include the presence of a pyrrolidinyl group. This structural element enhances its reactivity and allows for the formation of more complex molecular architectures compared to simpler boronic esters .
Propiedades
Fórmula molecular |
C17H24BNO3 |
|---|---|
Peso molecular |
301.2 g/mol |
Nombre IUPAC |
1-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H24BNO3/c1-12-9-13(18-21-16(2,3)17(4,5)22-18)11-14(10-12)19-8-6-7-15(19)20/h9-11H,6-8H2,1-5H3 |
Clave InChI |
VOTKBGPIMSIUSM-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N3CCCC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine Hydrochloride](/img/structure/B13696961.png)
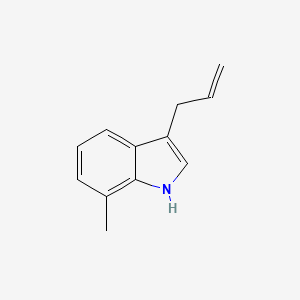
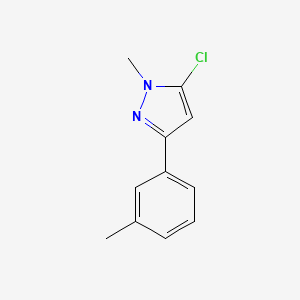
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13696977.png)
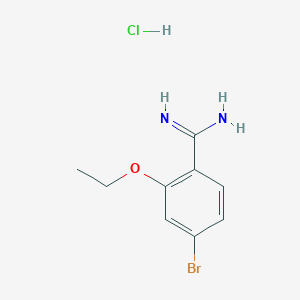
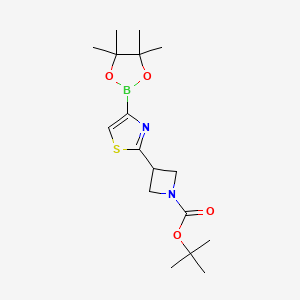
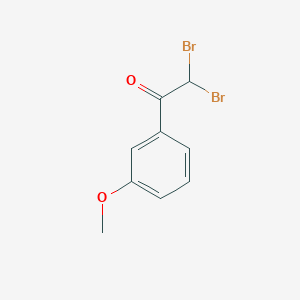
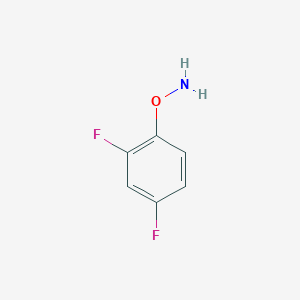
![tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13697009.png)
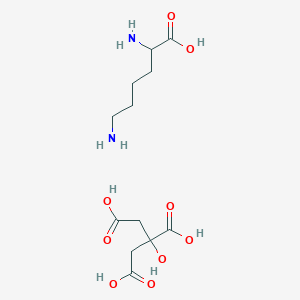

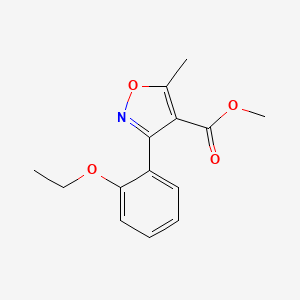
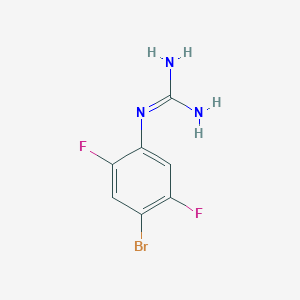
![Ethyl (S,E)-7-[[(S)-5-Amino-1-[(S)-2-[[(S)-1-methoxy-4-methyl-1-oxo-2-pentyl]carbamoyl]-1-pyrrolidinyl]-1,5-dioxo-2-pentyl]amino]-6-(Cbz-amino)-7-oxo-2-heptenoate](/img/structure/B13697061.png)
